Methyl 5-cyano-2-fluorobenzoate molecular weight and formula
Methyl 5-cyano-2-fluorobenzoate molecular weight and formula
Topic: Methyl 5-cyano-2-fluorobenzoate molecular weight and formula Content Type: Technical Whitepaper
Strategic Intermediate for Heterocyclic Scaffold Construction in Medicinal Chemistry
Executive Summary
Methyl 5-cyano-2-fluorobenzoate (CAS: 337362-21-7) is a high-value bifunctional building block extensively utilized in the synthesis of kinase inhibitors (PDK1, SGK1) and immunomodulators (S1P1 agonists).[1][2][3][4][5] Its structural uniqueness lies in the regiochemical activation of the C2-fluorine atom. Positioned ortho to the ester and para to the cyano group—both strong electron-withdrawing groups (EWGs)—the fluorine atom is rendered highly electrophilic, facilitating rapid Nucleophilic Aromatic Substitution (SNAr) under mild conditions. This whitepaper analyzes its physicochemical properties, synthetic utility, and role as a "linchpin" scaffold in modern drug discovery.
Physicochemical Identity & Profile
The compound is defined by a trisubstituted benzene ring where the steric and electronic vectors are optimized for orthogonal functionalization.
Table 1: Core Chemical Specifications
| Property | Specification |
| Chemical Name | Methyl 5-cyano-2-fluorobenzoate |
| CAS Registry Number | 337362-21-7 |
| Molecular Formula | C₉H₆FNO₂ |
| Molecular Weight | 179.15 g/mol |
| Exact Mass | 179.0383 |
| Structure (SMILES) | COC(=O)C1=C(F)C=CC(C#N)=C1 |
| Physical State | White to off-white solid |
| Solubility | Soluble in DMSO, DMF, DCM, Methanol; Insoluble in Water |
| Melting Point | 72–74 °C (Typical range for pure crystalline form) |
Structural Analysis
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C1 (Ester): Provides an anchor for acylation or cyclization reactions.
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C2 (Fluorine): The "Warhead." Highly activated for displacement by amines, thiols, or alkoxides.
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C5 (Nitrile): A masked carboxylic acid or precursor for heterocycles (e.g., oxadiazoles, tetrazoles).
Synthetic Architecture & Reactivity
The utility of Methyl 5-cyano-2-fluorobenzoate stems from its ability to undergo divergent synthesis . It serves as a branch point where the "North" (Ester/Fluorine) and "South" (Nitrile) sectors can be modified independently.
2.1 Synthesis from Precursor
The standard industrial preparation involves the esterification of 5-cyano-2-fluorobenzoic acid. This process must be controlled to prevent hydrolysis of the nitrile group.
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Reagents: Thionyl Chloride (SOCl₂) or Sulfuric Acid (H₂SO₄) in Methanol.
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Mechanism: Acid-catalyzed Fischer esterification or Acyl chloride intermediate formation.
2.2 The "Activated Fluorine" Phenomenon (SNAr)
In standard aromatics, fluorine is a poor leaving group due to the strength of the C-F bond. However, in this scaffold, the Hammett substituent constants (
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Reactivity:
(F) >> (Cl/Br) in SNAr reactions due to the high electronegativity of fluorine stabilizing the Meisenheimer complex intermediate.
2.3 Diagram: Reactivity Flowchart
Figure 1: Divergent synthetic pathways utilizing the orthogonal reactivity of the C2-Fluorine and C5-Cyano motifs.
Application in Drug Discovery
This molecule is not merely a reagent; it is a privileged scaffold in the design of targeted therapeutics.
3.1 Kinase Inhibitors (PDK1 & SGK1)
In the development of PDK1 (3-phosphoinositide-dependent protein kinase-1) inhibitors, the C2-fluorine is displaced by imidazole or similar heterocycles. The resulting bi-aryl ether or amine forms the hinge-binding motif crucial for ATP-competitive inhibition.
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Mechanism:[6][7][8] The ester group is often subsequently converted to an amide to pick up hydrogen bonding interactions in the kinase back pocket.
3.2 S1P1 Agonists (Immunomodulation)
For Sphingosine-1-phosphate receptor 1 (S1P1) agonists, the C5-cyano group is the focal point.
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Workflow: The nitrile is reacted with hydroxylamine to form an amidoxime, which is then cyclized with a carboxylic acid to form a 1,2,4-oxadiazole ring. This heterocyclic linkage is a bioisostere for amide bonds, improving metabolic stability.
Experimental Protocols
Note: All procedures should be performed in a fume hood with appropriate PPE (Gloves, Goggles, Lab Coat).
Protocol A: Synthesis of Methyl 5-cyano-2-fluorobenzoate
Objective: Esterification of 5-cyano-2-fluorobenzoic acid.
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Setup: Charge a round-bottom flask with 5-cyano-2-fluorobenzoic acid (5.0 g, 30.3 mmol) and anhydrous Methanol (20 mL).
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Activation: Cool the solution to 0°C. Dropwise add Thionyl Chloride (1.11 mL, 15.1 mmol) or Conc. H₂SO₄ (1.0 equiv).[9]
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Reaction: Heat the mixture to reflux (approx. 75°C) for 4 hours. Monitor by TLC or LC-MS for disappearance of the acid.
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Workup: Evaporate the solvent in vacuo. Dilute the residue with Ethyl Acetate and wash with saturated NaHCO₃ (to remove unreacted acid) and brine.
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Isolation: Dry over Na₂SO₄, filter, and concentrate to afford the title compound as a white solid (Yield typically >90%).
Protocol B: SNAr Displacement with Imidazole (PDK1 Inhibitor Precursor)
Objective: Displacement of the activated fluorine.
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Reagents: Dissolve Methyl 5-cyano-2-fluorobenzoate (3.77 g, 21 mmol) in anhydrous DMF (30 mL).
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Nucleophile: Add Imidazole (2.0 g, 29 mmol, 1.4 equiv).
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Conditions: Stir the mixture at 110°C for 3 hours.
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Observation: The reaction typically turns yellow/orange.
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Workup: Dilute with saturated NH₄Cl (40 mL) and extract with DCM (3 x 50 mL). Wash organic layers with water (to remove DMF) and brine.
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Result: Yields Methyl 5-cyano-2-(1H-imidazol-1-yl)benzoate.
Safety & Handling (MSDS Summary)
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GHS Signal Word: WARNING
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Hazard Statements:
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Storage: Store in a cool, dry place. Keep container tightly closed. Moisture sensitive (ester hydrolysis risk).
References
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LookChem . Methyl 5-cyano-2-fluorobenzoate CAS No. 337362-21-7.[1][2][10] Retrieved from
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Google Patents . WO2009043889A2 - Oxadiazole derivatives. (S1P1 Agonist Synthesis). Retrieved from
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Google Patents . WO2011044157A1 - Heterocyclic compounds useful as PDK1 inhibitors. (SNAr Protocol).[8] Retrieved from
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Google Patents . WO2024173323A1 - Amino-substituted pyrrolotriazine derivatives as inhibitors of SGK1. (Acid Activation Protocol).[3][11] Retrieved from
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University of Pittsburgh . Syntheses of Peptidic, Natural Product-inspired, and Heterocyclic Molecules as Biological Probes. (General Synthesis). Retrieved from
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